2-{[1-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide
Description
The compound “2-{[1-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide” is a structurally complex molecule featuring a central 1H-imidazole core substituted with a hydroxymethyl group at position 5 and a sulfanyl-linked acetamide moiety at position 2. The acetamide chain is further modified with a 4-chlorobenzyl carbamoyl group, while the N-(3-fluorophenyl) substituent introduces aromatic fluorination.
Molecular Data (inferred from structurally related compounds in and ):
- Molecular Formula: Likely C₂₁H₂₀ClFN₄O₃S (exact confirmation requires experimental validation).
- Molecular Weight: ~486.92 g/mol (calculated based on analogous structures).
- Key Features: Imidazole core with sulfanyl and hydroxymethyl substituents. Halogenated aromatic rings (4-chlorophenyl and 3-fluorophenyl).
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[2-[2-(3-fluoroanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClFN4O3S/c22-15-6-4-14(5-7-15)9-24-19(29)11-27-18(12-28)10-25-21(27)31-13-20(30)26-17-3-1-2-16(23)8-17/h1-8,10,28H,9,11-13H2,(H,24,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOWBFUVRIRXJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CSC2=NC=C(N2CC(=O)NCC3=CC=C(C=C3)Cl)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
N-(4-Chlorobenzyl)-2-(2-((2-((2-Fluorophenyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide ()
- Structural Differences : The fluorophenyl group is at the 2-position versus the 3-position in the target compound.
- Molecular Weight : Similar (~485 g/mol), given comparable substituents.
Cyazofamid ()
- Structure: 4-Chloro-2-cyano-N,N-dimethyl-5-p-tolylimidazole-1-sulfonamide.
- Key Differences: Replaces hydroxymethyl with cyano and sulfonamide groups; lacks the acetamide chain.
- Implications: The sulfonamide and cyano groups enhance electron-withdrawing effects, likely increasing metabolic stability but reducing hydrophilicity compared to the target compound’s hydroxymethyl group .
N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl] Acetamide ()
- Structural Differences : Features a nitro group and phenylsulfonyl substituent instead of hydroxymethyl and chlorobenzyl groups.
- Implications : The nitro group may confer redox activity, while the sulfonyl moiety increases molecular weight and polarity compared to the target compound .
Heterocyclic Variants with Modified Cores
N-(4-Chlorophenyl)-2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) ()
- Core Structure : 1,2,3-Triazole instead of imidazole.
- Implications : Triazoles exhibit stronger dipole moments and metabolic stability but lack the hydrogen-bonding versatility of imidazole’s N-H group. The naphthalenyloxy substituent adds hydrophobicity, reducing solubility compared to the target compound’s hydroxymethyl group .
N-(4-Fluorophenyl)-2-[(3-Methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide ()
- Core Structure : 1,2,4-Thiadiazole replaces imidazole.
- The dual sulfanyl groups may increase lipophilicity, contrasting with the target’s balance of polar (hydroxymethyl) and nonpolar (aryl) groups .
Data Tables
Table 1: Structural and Functional Group Comparison
Table 2: Hypothesized Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
